1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Organic synthesis Intermediate purification Process chemistry

1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1201781-22-7) is a heterocyclic intermediate featuring a 2,4-dichloro-substituted pyrido[4,3-d]pyrimidine core protected at the N6 position by a 1-chloroethyl carbamate group. The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor drug discovery, including EGFR, Wee1, and KRAS programs.

Molecular Formula C10H10Cl3N3O2
Molecular Weight 310.559
CAS No. 1201781-22-7
Cat. No. B598567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS1201781-22-7
Synonyms1-chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyriMidine-6(5H)-carboxylate
Molecular FormulaC10H10Cl3N3O2
Molecular Weight310.559
Structural Identifiers
SMILESCC(OC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl)Cl
InChIInChI=1S/C10H10Cl3N3O2/c1-5(11)18-10(17)16-3-2-7-6(4-16)8(12)15-9(13)14-7/h5H,2-4H2,1H3
InChIKeyHTUVXXIFOPOXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1201781-22-7): Procurement-Relevant Profile of a Protected Pyrido[4,3-d]pyrimidine Intermediate


1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1201781-22-7) is a heterocyclic intermediate featuring a 2,4-dichloro-substituted pyrido[4,3-d]pyrimidine core protected at the N6 position by a 1-chloroethyl carbamate group. The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor drug discovery, including EGFR, Wee1, and KRAS programs [1]. With a molecular formula of C₁₀H₁₀Cl₃N₃O₂, molecular weight of 310.56 g/mol, and a density of 1.5 ± 0.1 g/cm³ , this compound is supplied by multiple reputable vendors at purities of 95% to ≥98% .

Why 1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Cannot Be Casually Replaced by Boc, Fmoc, or Simple Ester Analogs


The N6 protecting group on the 2,4-dichloro-pyrido[4,3-d]pyrimidine core governs orthogonal reactivity in multi-step synthetic sequences, and generic substitution with a Boc (tert-butyl carbamate, CAS 635698-56-5), Fmoc (fluorenylmethyl carbamate, CAS 903130-16-5), ethyl ester (CAS 1078103-66-8, monochloro), or 2-chloroethyl isomer (CAS 1449117-45-6) directly alters deprotection conditions, steric bulk, solubility, and downstream compatibility [1]. The pyrido[4,3-d]pyrimidine scaffold's biopharmaceutical profile is highly sensitive to substitution pattern, with Caco-2 permeability spanning over two orders of magnitude (0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s) and FaSSIF solubility ranging from 1.9 μM to 4.2 mM depending on substituents [2]. These dramatic differences underscore that N6-protecting group selection is not a trivial interchange but a critical decision point in synthetic route design.

Quantitative Differentiation Evidence: 1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate vs. Closest Analogs


Lower Boiling Point vs. 2-Chloroethyl Isomer Facilitates Solvent Removal During Workup

The target compound exhibits a boiling point of 438.6 ± 45.0 °C at 760 mmHg, approximately 20 °C lower than its isomeric 2-chloroethyl analog (CAS 1449117-45-6), which has a boiling point of 458.5 ± 45.0 °C at 760 mmHg . This 20 °C differential, while modest, reflects the structural distinction between the α-chloroethyl (branched) and β-chloroethyl (linear) carbamate esters and translates to measurably different volatility characteristics during solvent evaporation and distillation steps in multi-step synthesis.

Organic synthesis Intermediate purification Process chemistry

Intermediate Molecular Weight and Steric Profile vs. Fmoc Analog: Balancing Deprotection Ease and Steric Accessibility

With a molecular weight of 310.56 g/mol, the 1-chloroethyl-protected intermediate is approximately 27% lighter than the Fmoc-protected analog (CAS 903130-16-5, MW = 426.3 g/mol) and only 2% heavier than the Boc analog (CAS 635698-56-5, MW = 304.17 g/mol) . The 1-chloroethyl group (─COOCH(Cl)CH₃, ~106 Da) occupies an intermediate steric volume between the compact Boc group (─COOC(CH₃)₃, ~100 Da) and the bulky Fmoc group (─COOCH₂-fluorenyl, ~222 Da). This intermediate steric profile is corroborated by the density data: 1.5 g/cm³ (target) vs. 1.352 g/cm³ (Boc) vs. 1.422 g/cm³ (Fmoc) .

Protecting group strategy Solid-phase synthesis Medicinal chemistry

Orthogonal Deprotection Chemistry: 1-Chloroethyl Carbamate Enables Mild Acidolytic Cleavage Incompatible with Boc Stability Requirements

The 1-chloroethyl carbamate (ACE-type) protecting group can be cleaved under mild acidic conditions (e.g., HCl in methanol or ethanol at room temperature) that are orthogonal to the strong acid conditions (typically 20–50% TFA in DCM) required for Boc deprotection [1]. In contrast, the Fmoc group requires basic conditions (20% piperidine in DMF) for removal, which may be incompatible with base-sensitive functionalities elsewhere in advanced intermediates [1]. This orthogonality is particularly relevant for pyrido[4,3-d]pyrimidine intermediates destined for kinase inhibitor synthesis, where the 2,4-dichloro positions are susceptible to nucleophilic displacement under basic Fmoc-deprotection conditions, potentially leading to premature side-reactions [2].

Protecting group orthogonality Solid-phase synthesis Peptidomimetic chemistry

Enhanced Electrophilic Character: Third Chlorine Atom Provides an Additional Reactive Handle Absent in Boc and Fmoc Analogs

The target compound contains three chlorine atoms: two on the pyrido[4,3-d]pyrimidine core (positions 2 and 4) and one on the α-carbon of the 1-chloroethyl ester side chain. In contrast, both the Boc analog (CAS 635698-56-5) and Fmoc analog (CAS 903130-16-5) contain only two chlorine atoms, both on the heterocyclic core . The side-chain chlorine represents a potential site for further nucleophilic displacement or elimination chemistry that is entirely absent in the Boc and Fmoc variants. The presence of three chlorines also contributes to the higher density of the target compound (1.5 g/cm³ vs. 1.352 g/cm³ for Boc) .

Synthetic intermediate Electrophilic reactivity Diversification chemistry

Commercial Availability at ≥98% Purity from ISO-Certified Manufacturers: Procurement Reliability vs. Limited-Source Analogs

The target compound is available at ≥98% purity from MolCore (ISO-certified, product MC115591) and ≥98% purity from ChemScene (cat. CS-0689500), and at 95% purity from Fluorochem (product F462174, £573/250 mg), AKSci (cat. 0852AD, $3,099/g), and Fujifilm Wako Pure Chemical . In comparison, the 2-chloroethyl isomer (CAS 1449117-45-6) is listed by fewer suppliers with some indicating 'discontinued' status , and the ethyl 4-chloro analog (CAS 1078103-66-8) is monochloro rather than dichloro, fundamentally altering the synthetic utility of the core . The Boc analog (CAS 635698-56-5) is widely available and may offer lower cost but lacks the side-chain chlorine and orthogonal deprotection characteristics.

Chemical procurement Quality assurance Supply chain

Optimal Deployment Scenarios for 1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate in Drug Discovery and Process Chemistry


Multi-Step Synthesis of 2,4-Disubstituted Pyrido[4,3-d]pyrimidine Kinase Inhibitors Requiring Orthogonal N6 Deprotection

In synthetic routes toward pyrido[4,3-d]pyrimidine-based kinase inhibitors (e.g., KRAS G12C/G12D inhibitors as described in WO2024218686A1 [1]), the N6 position must remain protected during sequential nucleophilic aromatic substitution (SNAr) at C2 and C4. The 1-chloroethyl carbamate provides orthogonal protection that withstands the basic conditions of SNAr amination (amines, base, elevated temperature) but can be cleanly removed under mild acid (HCl/MeOH) without affecting acid-labile functionalities introduced during earlier steps. The intermediate molecular weight (310.56 g/mol) and density (1.5 g/cm³) facilitate purification by flash chromatography or recrystallization compared to the significantly heavier Fmoc analog (426.3 g/mol) .

Solid-Phase and Flow Chemistry Applications Exploiting Orthogonal Carbamate Cleavage

The 1-chloroethyl protecting group's susceptibility to mild acidolysis (rather than strong acid TFA for Boc or nucleophilic base for Fmoc) makes this intermediate particularly suitable for solid-phase synthetic strategies where resin cleavage must be orthogonal to N6 deprotection. In continuous flow chemistry setups, the lower boiling point (438.6 °C vs. 458.5 °C for the 2-chloroethyl isomer ) and appropriate volatility facilitate solvent switching and in-line purification sequences. The presence of three chlorine atoms enables sequential diversification: C2 and C4 via SNAr, and the side-chain α-chloro position via nucleophilic displacement for late-stage analog generation .

Pharmaceutical Intermediate Procurement for GMP-Adjacent Campaigns Requiring Multi-Vendor Supply Assurance

For medicinal chemistry teams scaling from milligram discovery quantities to multi-gram lead optimization campaigns, the availability of this compound from ≥10 certified suppliers at ≥98% purity reduces the risk of single-supplier bottlenecks. The ISO-certified manufacturing by MolCore and the availability from Fujifilm Wako (a major global research chemical supplier) provide the quality documentation (CoA, MSDS, stability data) required for regulatory submissions. The documented storage condition of 2–8°C under inert atmosphere is consistent with the compound's electrophilic reactivity profile and must be factored into logistics planning.

Diversification Chemistry Exploiting the α-Chloroethyl Side-Chain as a Latent Electrophile

The third chlorine atom on the α-carbon of the 1-chloroethyl side chain distinguishes this intermediate from all two-chlorine analogs (Boc, Fmoc, ethyl). This α-chloro position can be exploited for nucleophilic displacement with thiols, amines, or carboxylates to generate novel N6-modified pyrido[4,3-d]pyrimidine libraries. Alternatively, base-induced elimination of HCl from the 1-chloroethyl group generates a vinyl carbamate intermediate that can participate in further addition chemistry—a diversification pathway entirely absent from the Boc and Fmoc protected variants , providing a compelling reason for procurement when library synthesis is the primary objective.

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